molecular formula C22H28N2O3S B5998389 4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5998389
M. Wt: 400.5 g/mol
InChI Key: ZGPCCQUXHLDYJG-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and various alkyl substituents. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between amines and carboxylic acids . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and sulfonamides, such as:

4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-27-22-11-10-17(14-20(22)15(2)3)28(25,26)23-13-12-18-16(4)24-21-9-7-6-8-19(18)21/h6-11,14-15,23-24H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCCQUXHLDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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